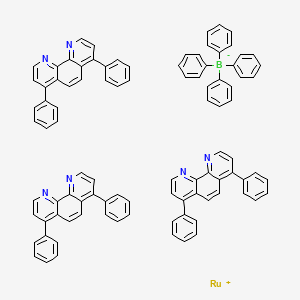

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron

説明

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron (chemical formula: C₇₂H₄₈BCl₂N₆Ru) is a luminescent coordination complex widely used as an oxygen-sensitive probe. Its structure comprises a central Ru(II) ion coordinated to three bathophenanthroline ligands (4,7-diphenyl-1,10-phenanthroline), with tetraphenylboron as the counterion. Key properties include:

特性

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline;ruthenium(1+);tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.3C24H16N2.Ru/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h1-20H;3*1-16H;/q-1;;;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZXXVCBKASZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H68BN6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tris-(bathophenanthroline) ruthenium (II) tetraphenylboron typically involves the reaction of ruthenium (II) chloride with bathophenanthroline ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium ion. The resulting complex is then precipitated by adding tetraphenylboron sodium salt, which acts as the counterion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.

化学反応の分析

Types of Reactions

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can also be reduced to lower oxidation states.

Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and cerium (IV) ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand substitution reactions typically require the presence of competing ligands and may be facilitated by heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands.

科学的研究の応用

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe for detecting and quantifying various chemical species.

Biology: The compound serves as a fluorescent stain for proteins and nucleic acids in gel electrophoresis and other biochemical assays.

Medicine: It is explored for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.

Industry: The compound’s fluorescence properties make it useful in the development of sensors and analytical devices.

作用機序

The mechanism by which tris-(bathophenanthroline) ruthenium (II) tetraphenylboron exerts its effects is primarily based on its ability to interact with biological molecules through coordination and electrostatic interactions. The ruthenium center can engage in electron transfer processes, while the bathophenanthroline ligands provide a stable and rigid framework that enhances the compound’s fluorescence. The tetraphenylboron anions help in maintaining the overall charge balance and solubility of the complex.

類似化合物との比較

Structural and Functional Analogues

Ruthenium Polypyridyl Complexes

Photophysics: Shorter emission wavelengths (λₑₘ ~580–600 nm) due to reduced conjugation . Quantum Yield: Lower (Φ = 0.02–0.05) compared to bathophenanthroline derivatives (Φ = 0.10–0.15) .

Heteroleptic Ru(II) Complexes with Bathophenanthroline Disulfonate

- Solubility : Enhanced water solubility due to sulfonate groups, enabling biological applications .

- Efficiency : Lower luminescence intensity in organic matrices compared to the tetraphenylboron salt .

Platinum-Based Luminophores

- Platinum Tetra(pentafluorophenyl) Porphyrin (PtTFPP)

Organic Fluorescent Dyes

- Sypro Ruby

Key Data Tables

Table 1: Photophysical Properties

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Oxygen Quenching Efficiency (Kq, M⁻¹s⁻¹) |

|---|---|---|---|---|

| Ru(bathophenanthroline)₃²⁺ | 455 | 613 | 0.12 | 3.2 × 10⁹ |

| Tris(1,10-phen) Ru(II) | 450 | 590 | 0.04 | 1.8 × 10⁹ |

| PtTFPP | 390 | 760 | 0.25 | 4.0 × 10⁹ |

| Sypro Ruby | 470 | 610 | N/A | N/A |

Table 2: Solubility in Organic Solvents

| Compound | Methanol | Chloroform | Ethyl Acetate | DMF |

|---|---|---|---|---|

| Ru(bathophenanthroline)₃²⁺ | High | Moderate | High | High |

| Tris(o-phen) Ru(II) BPh₄⁻ | Low | High | Moderate | Low |

Research Findings

Oxygen Sensing in PSPs Ru(bathophenanthroline)₃²⁺ demonstrated superior photostability under 365 nm UV light compared to PtTFPP, retaining >90% intensity after 24 hours vs. PtTFPP’s 60% . Solubility in methanol (0.3 mg/mL) enabled uniform film formation in PSPs, critical for aerodynamic testing .

Proteomic Applications

- Outperformed Sypro Ruby in detecting low-abundance proteins (detection limit: 0.1 ng vs. 1 ng) .

- Compatibility with MALDI-TOF MS due to minimal background interference .

Thermal and Chemical Stability

生物活性

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron, often referred to as Ru(Bath)₃, is a complex that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in sensing, and interactions with biological molecules.

Chemical Structure and Properties

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron is a coordination compound consisting of a ruthenium center coordinated to three bathophenanthroline ligands and associated with tetraphenylboron as an anion. The molecular formula can be represented as follows:

- Molecular Formula : \text{ Ru Bath }[BPh₄]^{-}}

- Molecular Weight : Approximately 700 g/mol

1. DNA Interaction

Research indicates that tris-(bathophenanthroline) ruthenium (II) exhibits significant interactions with DNA. Studies have shown that this compound can bind to DNA through intercalation, affecting the hydrodynamic properties of DNA. The binding constants are reported to be on the order of 10^4\,\text{M}^{-1}, suggesting a relatively weak interaction compared to stronger intercalators . This interaction can lead to alterations in DNA structure and function, which may have implications for its use in therapeutic applications.

2. Fluorescent Sensing

Ru(Bath)₃ has been utilized as a fluorescent sensor for detecting oxygen levels in biological samples. The fluorescence intensity of the compound is quenched by oxygen, allowing for real-time monitoring of metabolic activity in microorganisms. This application has been demonstrated using fluorescent optical respirometry (FOR), which provides rapid assessments of microbial growth and viability .

3. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. In studies involving plant extracts, Ru(Bath)₃ was used to assess the minimum inhibitory concentrations (MICs) against pathogens such as Klebsiella pneumoniae and Corynebacterium diphtheriae. The results indicated that the compound could enhance the efficacy of plant-derived antimicrobials, providing a synergistic effect that could be harnessed for therapeutic purposes .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of Ru(Bath)₃ in combination with plant extracts, it was found that at concentrations above 41.625 mg/mL, there was significant inhibition of Klebsiella pneumoniae growth. The study highlighted the ability of Ru(Bath)₃ to enhance the antimicrobial effects of secondary metabolites from plants .

Case Study 2: DNA Binding Studies

In investigations focused on the binding characteristics of Ru(Bath)₃ with DNA, both isomers of the compound were analyzed using various spectroscopic techniques. The findings revealed distinct binding modes and affinities, contributing to our understanding of how this complex interacts with genetic material and potentially influences cellular processes .

Comparative Analysis

| Property | Tris-(bathophenanthroline) Ruthenium (II) | Other Ruthenium Complexes |

|---|---|---|

| DNA Binding Affinity | Moderate (10^4\,\text{M}^{-1}) | High (varies by complex) |

| Fluorescent Activity | Yes (quenched by O₂) | Varies; some are non-fluorescent |

| Antimicrobial Activity | Yes (enhances plant extracts) | Varies; some are inactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。